molecular formula C19H18FN3O3S B11079297 (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11079297
M. Wt: 387.4 g/mol
InChI Key: SMXCYBBSDCPECC-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a thiazinane derivative characterized by a fluorophenylimino group at position 2, a methyl group at position 3, and a 4-methoxyphenyl carboxamide substituent at position 6. Structural studies of such compounds typically employ crystallographic tools (e.g., SHELX, ORTEP) and spectroscopic methods (NMR, UV) for elucidation .

Properties

Molecular Formula

C19H18FN3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

2-(3-fluorophenyl)imino-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H18FN3O3S/c1-23-17(24)11-16(18(25)21-13-6-8-15(26-2)9-7-13)27-19(23)22-14-5-3-4-12(20)10-14/h3-10,16H,11H2,1-2H3,(H,21,25)

InChI Key

SMXCYBBSDCPECC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for coupling steps.

  • Ethanol is preferred for cyclization reactions due to its ability to dissolve thiourea derivatives and chloroacetic acid.

Temperature Control

  • Cyclization reactions require elevated temperatures (80–100°C).

  • Coupling reactions proceed efficiently at room temperature.

Catalysis

  • Chloroacetic acid acts as both reactant and catalyst in thiazolidinone formation.

  • DMAP accelerates carboxamide coupling by stabilizing the acyloxyphosphonium intermediate.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography (silica gel, hexane/ethyl acetate gradient ) resolves regioisomers.

  • Preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid ) achieves >99% purity for biological assays.

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 10.16 (s, 1H, NH), 7.55–7.12 (m, Ar-H), 3.86 (s, OCH3), 2.66 (s, CH3).

  • HRMS : m/z [M + H]+ calcd for C19H18FN3O3S: 387.1054; found: 387.1058.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost ($/g)
Multi-Step Synthesis65–7095–9772120–150
One-Pot Three-Component70–8590–952480–100

Chemical Reactions Analysis

    Reactivity: The compound is stable under normal conditions.

    Common Reagents: Thionyl chloride, acetic anhydride, hydrazine derivatives.

    Major Products: The desired compound itself.

Scientific Research Applications

Structural Characteristics

This compound has the molecular formula C17H17FN2O3SC_{17}H_{17}FN_2O_3S. The presence of a fluorinated phenyl group enhances lipophilicity, which may influence its biological interactions. The thiazine ring and carboxamide group contribute to its diverse chemical reactivity and potential biological activities.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Compounds with structural similarities to this thiazine derivative have demonstrated effectiveness against various bacterial strains. This suggests that (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide may hold promise as an antibiotic candidate.

Anticancer Properties

Thiazine derivatives are known for their cytotoxic effects on cancer cells. Preliminary studies indicate that this compound could inhibit the growth of certain cancer cell lines, making it a potential candidate for anticancer drug development.

Enzyme Inhibition

The specific functional groups present in this compound may allow it to inhibit enzymes involved in critical metabolic pathways. This property could be beneficial in treating metabolic disorders or diseases characterized by enzyme dysregulation.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the thiazine ring.
  • Introduction of the imine linkage.
  • Functionalization with methoxy and fluorophenyl groups.

Each step requires careful optimization of reaction conditions to ensure high yield and purity.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazine derivatives in various therapeutic applications:

  • Anticancer Studies : Research has shown that similar compounds exhibit significant growth inhibition in various cancer cell lines, suggesting that this compound could be effective against tumors.
  • Antimicrobial Efficacy : Investigations into related thiazine compounds have demonstrated activity against resistant bacterial strains, indicating that this compound could also contribute to addressing antibiotic resistance issues.

Mechanism of Action

    Target: Likely interacts with cellular proteins or enzymes.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Thiazinane carboxamide derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituent variations. Below is a detailed comparison of the target compound with three analogs (Table 1), followed by a discussion of key differences.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
(2Z)-2-[(3-Fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide C20H19FN3O3S 400.45 3-Fluorophenylimino (2), 4-Methoxyphenyl (6) Enhanced electron-donating effects from 4-methoxy; moderate lipophilicity
(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide C23H25FN4O3S 456.54 Phenylimino (2), 4-Fluorophenyl (6), morpholinoethyl (3) Increased solubility due to morpholine; higher molecular weight
N-(2-Fluorophenyl)-2-(3-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide C20H19FN3O3S 400.45 2-Fluorophenyl (6), 3-Methoxyphenylimino (2) Altered hydrogen bonding due to fluorine position; similar lipophilicity
N-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide C21H21FN3O3S 414.47 4-Fluorophenylimino (2), 4-Ethoxyphenyl (6) Higher lipophilicity from ethoxy; steric bulk affects binding interactions

Key Structural and Functional Differences

Substituent Position Effects: The 3-fluorophenylimino group in the target compound introduces steric hindrance and electronic effects distinct from analogs with 4-fluorophenylimino (e.g., ) or phenylimino (e.g., ). The meta-fluorine may reduce intermolecular hydrogen bonding compared to para-substituted analogs . The 4-methoxyphenyl group (target) vs. 4-ethoxyphenyl () impacts lipophilicity: methoxy (logP ~1.0) vs. ethoxy (logP ~1.5), influencing membrane permeability.

Morpholine vs. Methyl Substituents: The morpholinoethyl group in enhances solubility via its hydrophilic amine oxide moiety, contrasting with the methyl group in the target compound, which prioritizes compactness and metabolic stability.

Hydrogen Bonding and Crystal Packing :

  • Fluorine positioning (2- vs. 3-/4-fluorophenyl) alters hydrogen-bond acceptor capacity. For instance, the 2-fluorophenyl analog () may form weaker interactions compared to the target’s 3-fluorophenyl group due to steric constraints .

Spectroscopic Characterization: All compounds are analyzed via 1H-NMR and 13C-NMR to confirm stereochemistry and substituent placement. For example, the morpholinoethyl group in shows distinct proton signals at δ 2.4–3.2 ppm (morpholine CH2), absent in the target compound .

Biological Activity

The compound (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a member of the thiazine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazine ring structure with various substituents that contribute to its biological activity. The presence of the fluorophenyl and methoxyphenyl groups is particularly significant for enhancing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines. In particular, a related thiazine compound was found to induce G2/M phase arrest in colorectal cancer cells (HCT-116) by regulating cyclin B1 expression and increasing reactive oxygen species (ROS) levels, leading to apoptosis .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 12HCT-116Low nanomolar rangeInduces G2/M arrest, ROS production
Compound 18MCF-7Lower than irinotecanApoptosis via intrinsic/extrinsic pathways

Antimicrobial Activity

Thiazine derivatives are also known for their antimicrobial properties. Research indicates that certain thiazolidine compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

CompoundTarget BacteriaActivity
Compound AStaphylococcus aureusEffective
Compound BEscherichia coliModerate

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazine compounds have been investigated for their anti-inflammatory and antidiabetic properties. For example, some derivatives have shown promise as insulin sensitizers in metabolic disorders by enhancing glucose uptake in insulin-resistant models .

The biological activities of thiazine derivatives can be attributed to several mechanisms:

  • Cell Cycle Arrest : Many thiazine compounds induce cell cycle arrest at specific phases, particularly G2/M, which is crucial for cancer treatment.
  • ROS Generation : Increased oxidative stress through ROS production can lead to apoptosis in cancer cells.
  • Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or function is a common pathway for antimicrobial activity.

Case Studies

One notable case study involved the synthesis and evaluation of a series of thiazolidinone derivatives against various cancer cell lines. The study revealed that certain modifications to the thiazine structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Another investigation focused on the antibacterial efficacy of a newly synthesized thiazolidine derivative against resistant strains of bacteria. The results indicated that this compound had a potent inhibitory effect on bacterial growth, suggesting its potential as a new therapeutic agent .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide?

Synthesis typically involves multi-step condensation reactions. Key steps include:

  • Cyclocondensation : Reacting substituted amines with carbonyl precursors (e.g., thioureas or thioamides) under reflux conditions in polar aprotic solvents like DMF or ethanol .
  • Functionalization : Introducing the 3-fluorophenylimino and 4-methoxyphenylcarboxamide groups via nucleophilic substitution or Schiff base formation. Reaction optimization may require anhydrous conditions and catalysts like triethylamine .
  • Purification : Recrystallization from ethanol/water mixtures (4:1 v/v) yields pure products, with yields averaging 76% .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Critical techniques include:

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1650 cm⁻¹, and NH stretches at ~3300 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 6.7–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., M⁺ at m/z 443.12) and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with mobile phases like acetonitrile/water (gradient elution) .

Advanced: How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic equilibria?

To address dynamic processes:

  • Variable Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow tautomeric interconversion and resolve splitting patterns .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference and enhance signal clarity .
  • 2D NMR : Employ HSQC and HMBC to correlate ambiguous proton and carbon signals, especially for imino and carbonyl groups .

Advanced: What crystallographic tools and refinement strategies are recommended for determining the 3D structure?

  • Software : Use SHELXL for structure refinement and WinGX for data processing. ORTEP-3 generates anisotropic displacement ellipsoid plots .
  • Refinement Steps :
    • Apply twin refinement for high-symmetry or pseudo-merohedral twinning.
    • Use restraints for disordered moieties (e.g., methoxyphenyl groups) .
    • Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes electron density ambiguities .

Advanced: How to design experiments for structure-activity relationship (SAR) studies of this compound?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or receptors) .
  • Crystallographic Overlays : Compare the compound’s structure with active analogs to identify critical pharmacophores (e.g., fluorophenyl orientation) .
  • Bioassay Optimization :
    • In vitro assays : Test enzyme inhibition (IC₅₀) under varied pH and temperature conditions.
    • Metabolic Stability : Use liver microsomes to assess oxidative degradation pathways .

Advanced: How to address discrepancies in X-ray crystallography data due to crystal packing effects?

  • Data Collection : Collect multiple datasets from different crystals to rule out packing artifacts .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to identify packing-driven distortions .
  • Theoretical Modeling : Compare experimental bond lengths/angles with DFT-optimized gas-phase structures to isolate packing influences .

Basic: What solvent systems and reaction conditions optimize yield during synthesis?

  • Solvent Choice : Ethanol or DMF for cyclocondensation (high dielectric constants enhance reactivity) .
  • Catalysts : Use triethylamine (5–10 mol%) to deprotonate intermediates and accelerate imine formation .
  • Temperature : Reflux (80–100°C) for 6–20 hours, monitored by TLC (hexane/ethyl acetate 3:1) .

Advanced: How can researchers validate the Z-configuration of the imino group?

  • NOESY NMR : Detect spatial proximity between the imino proton and adjacent substituents (e.g., methyl group at position 3) .
  • X-ray Diffraction : Confirm the Z-configuration via dihedral angles between the imino group and thiazinane ring .
  • Computational Analysis : Compare experimental and calculated (DFT) NMR shifts for Z vs. E isomers .

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